Cas no 948910-03-0 (1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide)

948910-03-0 structure
Produktname:1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide
1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Methanesulfonamide, 1-cyano-N-[(4-fluorophenyl)methyl]-
- 1-Cyano-n-[(4-fluorophenyl)methyl]methanesulfonamide
- 1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide
-
- Inchi: 1S/C9H9FN2O2S/c10-9-3-1-8(2-4-9)7-12-15(13,14)6-5-11/h1-4,12H,6-7H2
- InChI-Schlüssel: QPISSNRRDYKYCK-UHFFFAOYSA-N
- Lächelt: C(C#N)S(NCC1=CC=C(F)C=C1)(=O)=O
1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-191395-0.25g |
1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide |
948910-03-0 | 95% | 0.25g |
$481.0 | 2023-09-17 | |
Ambeed | A1065095-1g |
1-Cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide |
948910-03-0 | 95% | 1g |
$2412.0 | 2024-04-15 | |
Enamine | EN300-191395-0.1g |
1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide |
948910-03-0 | 95% | 0.1g |
$337.0 | 2023-09-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308880-500mg |
1-Cyano-n-[(4-fluorophenyl)methyl]methanesulfonamide |
948910-03-0 | 95% | 500mg |
¥20466.00 | 2024-04-24 | |
1PlusChem | 1P01BH1P-1g |
1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide |
948910-03-0 | 95% | 1g |
$1262.00 | 2023-12-16 | |
1PlusChem | 1P01BH1P-10g |
1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide |
948910-03-0 | 95% | 10g |
$5224.00 | 2023-12-16 | |
1PlusChem | 1P01BH1P-50mg |
1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide |
948910-03-0 | 95% | 50mg |
$332.00 | 2024-04-19 | |
1PlusChem | 1P01BH1P-2.5g |
1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide |
948910-03-0 | 95% | 2.5g |
$2414.00 | 2023-12-16 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01027520-1g |
1-Cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide |
948910-03-0 | 95% | 1g |
¥17473.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308880-50mg |
1-Cyano-n-[(4-fluorophenyl)methyl]methanesulfonamide |
948910-03-0 | 95% | 50mg |
¥5695.00 | 2024-04-24 |
1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide Verwandte Literatur
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
948910-03-0 (1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide) Verwandte Produkte
- 1206679-92-6(2-Chloro-5-(ethylsulfonyl)pyridine)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 3516-91-4(2-(2,3,5,6-tetrafluorophenyl)acetic acid)
- 2171780-83-7(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-yl-N-(2-methylpropyl)formamido}acetic acid)
- 2137439-90-6(rac-sodium (3R,4R)-4-hydroxyoxolane-3-sulfinate)
- 4728-14-7((2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol)
- 720667-91-4(2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide)
- 1092460-59-7(4-Bromo-3-fluoro-2-(trifluoromethyl)aniline)
- 119301-54-1(2,5-Dimethylpiperidine hydrochloride)
- 3350-30-9(Cyclononanone)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:948910-03-0)1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide

Reinheit:99%
Menge:1g
Preis ($):2171.0